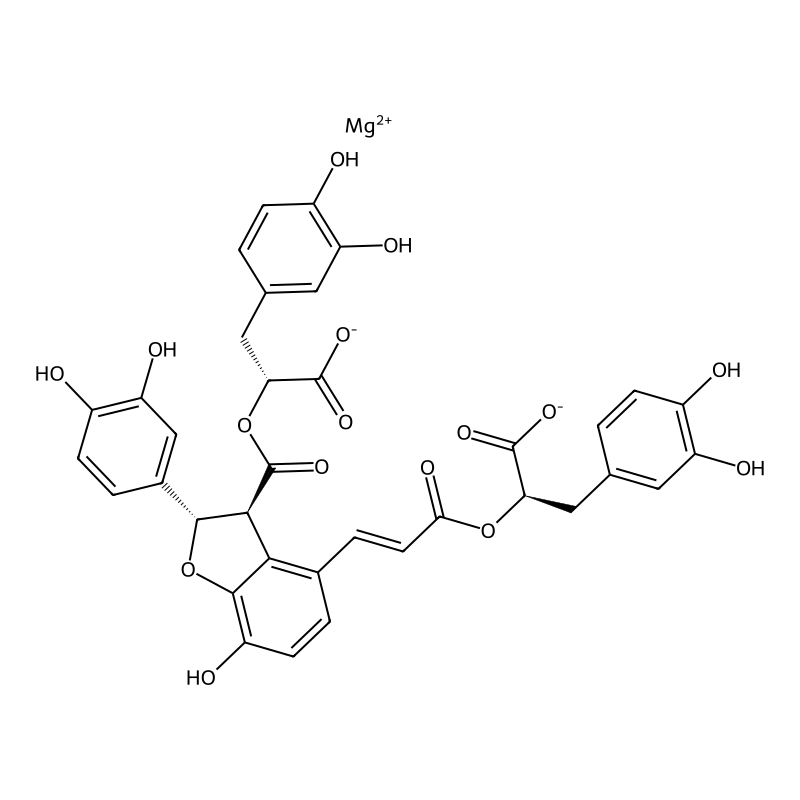

Magnesium lithospermate B

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacokinetic Parameters of Magnesium Lithospermate B

| Parameter | Species & Dose | Findings | Source |

|---|---|---|---|

| Model | Beagle dogs (3, 6, 12 mg/kg, i.v.) | Two-compartment model [1] [2] | |

| Half-Life (Distribution - T₁/₂α) | Beagle dogs (3, 6, 12 mg/kg, i.v.) | 2.2, 2.7, 2.9 minutes [1] [2] | |

| Half-Life (Elimination - T₁/₂β) | Beagle dogs (3, 6, 12 mg/kg, i.v.) | ~42-43 minutes [1] [2] | |

| Initial Concentration (C₀) | Beagle dogs (3, 6, 12 mg/kg, i.v.) | 24, 47, 107 mg/L [1] [2] | |

| Area Under Curve (AUC) | Beagle dogs (3, 6, 12 mg/kg, i.v.) | 109.3, 247.9, 582.4 mg·min/L [1] [2] | |

| Clearance (CL) | Beagle dogs (3, 6, 12 mg/kg, i.v.) | 28, 26, 21 mL/min/kg [2] | |

| Oral Bioavailability | Rats (100 mg/kg, p.o. vs 20 mg/kg, i.v.) | Approximately 0.02% [3] | |

| Primary Excretion Route | Rats (i.v. administration) | Biliary excretion (5.1%) [3] |

Experimental Protocols for Key Studies

The data in the table above were generated using specific and validated methodologies.

Pharmacokinetic Study in Beagle Dogs [1] [2]:

- Analytical Method: A specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed.

- Chromatography: A CAPCELL PAK C18 column with an isocratic mobile phase of 56% water (with 0.5% formic acid) and 44% acetonitrile was used at a flow rate of 0.25 mL/min.

- Validation: The method was linear over 16-4096 μg/L, with intra- and inter-day precision (CV) <10% and accuracy between 90-113%.

- Dosing and Analysis: Dogs received intravenous MLB at 3, 6, and 12 mg/kg in a random order. Serum concentrations were determined using the LC-MS/MS assay, and pharmacokinetic parameters were calculated using the Drug and Statistics version 1.0 program.

Protocol for Detecting Low Bioavailability in Rat Plasma [4]:

- Challenge: Low bioavailability and high binding affinity to plasma proteins make detection difficult.

- Extraction Solution: An optimized solution of 5M HCl, 0.5M EDTA, and caffeic acid was used to release protein-captured LSB, achieving a high recovery yield of ~90%.

- LC/MS Analysis: Quantification was performed in multi-reaction monitoring (MRM) mode, monitoring two major fragments (m/z 519 and 321).

- Method Performance: The lower limit of quantification (LLOQ) was 5.4 ng/mL, with good accuracy and precision.

Mechanisms of Action and Signaling Pathways

MLB's therapeutic effects are linked to several key biological pathways, as illustrated in the following diagram that synthesizes findings from multiple studies.

>Schematic of MLB's multifaceted mechanisms of action involving activation of PPARβ/δ and inhibition of Jak2/Stat3 and KLF5 pathways.

The diagram above shows how MLB acts on multiple fronts. Here is a more detailed explanation:

Activation of PPARβ/δ: Molecular docking simulations and Western blot analysis show that MLB acts as a PPARβ/δ agonist [5]. This activation in the liver ameliorates aging- and obesity-induced insulin resistance by suppressing ER stress and inflammasome formation [5].

Inhibition of the Jak2/Stat3 Pathway: In a model of hepatic ischemia/reperfusion injury, MLB pretreatment significantly inhibited the phosphorylation and activation of Jak2 and Stat3 [6]. This led to a substantial decrease in pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α [6].

Regulation of the KLF5/CDK1/Cyclin B1 Pathway: A 2025 study identified that MLB protects against the transition from acute kidney injury to chronic kidney disease by regulating this pathway [7]. MLB promotes CDK1/Cyclin B1 signaling, which alleviates G2/M phase cell cycle stalling in renal tubular cells, thereby reducing renal fibrosis [7].

Improvement of Renal Microcirculation: Intravenous MLB significantly increased renal cortical microperfusion (RCM) in rats in a dose-dependent manner without significantly altering total renal blood flow or systemic hemodynamics [8]. This effect is likely related to its renoprotective properties.

Challenges and Research Implications

The extremely low oral bioavailability of MLB, calculated at about 0.02% in rats, presents a major challenge for drug development [3]. This is primarily due to:

- Poor absorption from the gastrointestinal tract [3].

- Extensive metabolism and a significant first-pass effect [3].

- High binding affinity to plasma proteins, which complicates detection but was overcome by a specialized protocol [4].

Given these pharmacokinetic challenges, research has explored alternative formulations. One promising approach is forming complexes with other metals; for instance, Zinc Lithospermate B (ZLB) demonstrated superior therapeutic effectiveness in alleviating metabolic syndrome in a rat model compared to MLB at the same dosage [9].

References

- 1. Pharmacokinetics of magnesium lithospermate B after ... [pubmed.ncbi.nlm.nih.gov]

- 2. Magnesium Lithospermate - an overview [sciencedirect.com]

- 3. Extremely low bioavailability of magnesium lithospermate ... [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of lithospermate B in rat plasma at the nanogram ... [sciencedirect.com]

- 5. Mechanism of Action of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. The Protective Effect of this compound on ... [frontiersin.org]

- 7. This compound Protects Against Ischemic AKI ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates renal cortical ... [nature.com]

- 9. Therapeutic Effects of Lithospermate B Complexed with Mg2+ ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Magnesium Lithospermate B (MLB) and TAB1-p38 Apoptosis Signaling

Introduction and Significance

The TAB1-p38 apoptosis signaling pathway represents a crucial mechanism in cellular stress response and has emerged as a promising therapeutic target for various pathological conditions, particularly ischemic heart disease. Unlike the classical MAPK cascade involving MKK3/6 activation, this atypical p38 signaling pathway is characterized by p38α autophosphorylation through direct interaction with the adaptor protein TAB1 (TGFβ-activated kinase 1-binding protein 1). This pathway is specifically activated during pathophysiological conditions such as ischemia, oxidative stress, and metabolic stress, making it an attractive target for therapeutic intervention with potentially fewer side effects than broad p38 inhibition. [1] [2]

Magnesium Lithospermate B (MLB), a primary active component of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), has been identified as a specific inhibitor of this TAB1-p38 interaction. Danshen has been used for centuries in treating cardiovascular diseases, but its precise mechanistic basis remained unclear until recent studies pinpointed MLB as a key active component with cardioprotective properties. The discovery of MLB's specific action on the TAB1-p38 pathway provides both a therapeutic candidate and a valuable chemical tool for understanding this distinct activation mechanism of p38 signaling. [1] [2]

Molecular Mechanism of TAB1-p38 Signaling and MLB Inhibition

The TAB1-p38 Atypical Signaling Pathway

The atypical p38 activation pathway operates independently of the classical MAPK cascade. In this mechanism:

TAB1-p38 complex formation: Under specific stress conditions like ischemia, the adaptor protein TAB1 directly binds to p38α, facilitating autophosphorylation at Thr180 and Tyr182 residues within the activation loop. This represents a fundamental shift from the classical MAPK paradigm where upstream kinases (MKK3/6) phosphorylate and activate p38. [1] [3] [2]

Pathophysiological triggers: This pathway is preferentially activated by specific cellular insults including ischemic injury, oxidative stress, and metabolic stress through mechanisms involving AMPK activation. This contrasts with the classical pathway which responds to broader stimuli including inflammatory cytokines and environmental stresses. [2] [4]

Downstream consequences: TAB1-mediated p38 activation leads to specific pro-apoptotic signaling in cardiomyocytes, contributing to cell death following ischemic injury. This pathway has been implicated in various disease states including myocardial ischemia, vascular inflammation, cancer metastasis, and complications during pregnancy. [1] [5] [2]

MLB's Specific Mechanism of Action

MLB exerts its cardioprotective effects through a targeted disruption of the TAB1-p38 interaction:

Selective inhibition: MLB specifically disrupts the protein-protein interaction between TAB1 and p38α, thereby preventing p38 autophosphorylation and activation. Importantly, MLB does not affect MKK3/6-mediated p38 phosphorylation, demonstrating its specificity for the atypical pathway. [1]

Structural basis: The compound binds in a manner that sterically hinders the TAB1-p38 interface, preventing the conformational changes required for trans-autophosphorylation. This precise mechanism accounts for its specificity compared to broad-spectrum p38 inhibitors that target the ATP-binding site. [1] [2]

Cellular consequences: By inhibiting this specific interaction, MLB blocks the downstream apoptotic signaling in cardiomyocytes without affecting other p38 functions, potentially reducing side effects associated with complete p38 inhibition. [1]

The following diagram illustrates the core mechanism of MLB action in disrupting TAB1-p38 signaling:

Figure 1: MLB specifically disrupts TAB1-p38 complex formation induced by ischemic stress, preventing p38 autophosphorylation and subsequent apoptosis.

Experimental Evidence and Research Findings

In Vivo Cardioprotective Effects

Studies in rat models of acute myocardial infarction have demonstrated significant cardioprotection with MLB treatment:

Table 1: In Vivo Effects of MLB in Rat Myocardial Infarction Model

| Parameter | MLB Treatment Effect | Experimental Details | Significance |

|---|---|---|---|

| Infarct Size | Significant reduction | LAD ligation model | p < 0.05 vs. control [1] |

| LDH Levels | Decreased blood levels | Measured 1h post-ligation | p < 0.05 vs. control [1] |

| Comparison with Tanshinone IIA | No protective effects observed | Representative tanshinone component | Confirmed MLB specificity [1] |

| p38 Phosphorylation | Abolished ischemia-induced increase | Immunofluorescence of heart tissue | Mechanism confirmation [1] |

The in vivo studies employed a rat model where the left anterior descending artery (LAD) was ligated to induce myocardial infarction. MLB was administered intraperitoneally at doses ranging from 10-20 mg/kg. The area at risk and infarct size were assessed by NBT staining, while serum LDH levels were measured spectrophotometrically using commercial assay kits. Importantly, the comparison with tanshinone IIA, another major component of Danshen, helped establish that the cardioprotective effects were specific to MLB among Danshen constituents. [1]

In Vitro Mechanistic Studies

Cell-based studies using H9c2 cardiac myocytes exposed to simulated ischemia have provided mechanistic insights into MLB's action:

Table 2: In Vitro Effects of MLB in Simulated Ischemia Models

| Parameter | MLB Effect | Assay Method | Implications |

|---|---|---|---|

| Cell Viability | Significantly increased | MTS assay | Enhanced survival under stress [1] |

| Apoptotic Nuclei | Reduced | TUNEL staining | Anti-apoptotic effect [1] |

| Sub-G1 Population | Decreased | FACS analysis with PI staining | Reduced apoptotic cells [1] |

| p38 Phosphorylation | Abolished | Western blot | TAB1-p38 disruption [1] |

| TAB1-p38 Interaction | Disrupted | Co-immunoprecipitation | Direct mechanism [1] |

For the in vitro studies, H9c2 cardiac myocytes were exposed to simulated ischemia by switching to ischemic buffer and incubation in a hypoxia chamber flushed with 95% N₂ and 5% CO₂. MLB treatment was typically applied at concentrations ranging from 10-100 μM. The specificity of MLB for the TAB1-p38 pathway was demonstrated through experiments showing that it did not affect MKK3/6-mediated p38 phosphorylation, confirming its unique mechanism distinct from general p38 inhibitors. [1]

Therapeutic Implications and Targeting Opportunities

Advantages of TAB1-p38 Pathway Targeting

The TAB1-p38 pathway represents a therapeutically attractive target for several compelling reasons:

Pathophysiological specificity: Unlike the classical p38 pathway which participates in normal physiological processes, the TAB1-p38 axis is primarily activated under disease conditions such as ischemia. This offers the potential for disease-specific intervention with reduced side effects. [2]

Limited isoform targeting: The atypical pathway specifically involves p38α, the most abundantly expressed p38 isoform, unlike classical signaling which can activate all p38 isoforms. This provides inherent isoform selectivity. [3] [2]

Upstream positioning: Targeting the initial TAB1-p38 interaction represents a more specific intervention point compared to downstream p38 effectors shared by multiple activation pathways. [1] [2]

Clinical Translation Potential

The development of MLB and related compounds for clinical application shows significant promise:

Natural product derivation: As a component of Danshen with centuries of human use, MLB may present a favorable safety profile compared to novel chemical entities. However, rigorous pharmacokinetic optimization may be required. [1]

Multiple disease applications: Beyond myocardial infarction, the TAB1-p38 pathway is implicated in dermal and vascular inflammation, cancer metastasis, diabetes complications, and select infectious diseases, suggesting broad therapeutic potential. [2]

Synergistic approaches: Combining TAB1-p38 inhibitors with other cardioprotective agents may yield enhanced efficacy while potentially lowering individual drug doses and reducing side effects. [1] [2]

Technical Protocols and Methodological Approaches

Assessing TAB1-p38 Interaction and Signaling

Co-immunoprecipitation Assay for TAB1-p38 Interaction

- Cell lysis: Use ice-cold immunoprecipitation buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease and phosphatase inhibitors) [1]

- Immunoprecipitation: Incubate cell lysates with anti-p38 antibody overnight at 4°C, followed by precipitation with Protein A agarose beads for 2 hours [1]

- Washing: Wash beads five times with lysis buffer [1]

- Detection: Immunoblot for TAB1 to assess interaction; MLB treatment should show reduced co-precipitation of TAB1 with p38 [1]

In Vitro p38 Kinase Activity Assay

- Immunoprecipitation: Isolate p38 from cell lysates or tissues as above [1]

- Kinase reaction: Add recombinant ATF-2 fusion protein as substrate in kinase buffer (containing ATP) [1]

- Incubation: Conduct at 30°C for 30 minutes [1]

- Detection: Western blot analysis of phospho-ATF-2 to measure p38 activity; MLB should reduce activity in ischemia-stimulated but not MKK3/6-stimulated samples [1]

Evaluating Cellular and Functional Outcomes

Simulated Ischemia in H9c2 Cardiomyocytes

- Cell culture: Maintain H9c2 cells (embryonic rat heart cell line) in DMEM with 10% FBS at 37°C, 5% CO₂ [1]

- Ischemia induction: Switch cells from maintenance medium to ischemic buffer and incubate in a hypoxia chamber flushed with 5% CO₂ and 95% N₂ [1]

- MLB treatment: Apply MLB (10-100 μM) during ischemia induction [1]

- Control conditions: Maintain control cells in normal buffer under normoxic conditions [1]

Apoptosis Assessment Methods

- TUNEL assay: Fix cells with 4% polyformaldehyde, permeabilize with 0.2% Tween in PBS containing 0.2% BSA, label with TdT end-labeling cocktail, and analyze DNA fragmentation by fluorescence microscopy [1]

- Sub-G1 population analysis: Fix cells in 80% ethanol, stain with propidium iodide (50 μg/ml) in PBS containing RNase A (100 μg/ml), and analyze by flow cytometry [1]

- Nuclear morphology: Stain fixed cells with DAPI (1 μM) and analyze apoptotic nuclei by fluorescence microscopy [1]

Visualization of Signaling Pathway and MLB Mechanism

Figure 2: Comprehensive p38 signaling landscape showing MLB's specific inhibition of the atypical TAB1-p38 pathway activated by pathophysiological stimuli.

Conclusion and Future Directions

The discovery of MLB as a specific inhibitor of the TAB1-p38 interaction provides both a promising therapeutic candidate and a valuable tool for understanding this atypical apoptosis signaling pathway. The compelling experimental evidence from both in vivo and in vitro studies demonstrates MLB's significant cardioprotective effects through this specific mechanism.

Future research directions should include:

- Structural characterization of the MLB-TAB1-p38 complex to guide rational drug design

- Pharmacokinetic optimization of MLB or its derivatives for improved drug-like properties

- Expanded therapeutic exploration in other conditions involving TAB1-p38 signaling

- Combination therapy studies with other cardioprotective agents

References

- 1. This compound Protects Cardiomyocytes from ... [pmc.ncbi.nlm.nih.gov]

- 2. Atypical p38 Signaling, Activation, and Implications for ... [mdpi.com]

- 3. An overview of mammalian p38 mitogen-activated protein ... [pmc.ncbi.nlm.nih.gov]

- 4. AMPK-TAB1 activated p38 drives human T cell senescence [pmc.ncbi.nlm.nih.gov]

- 5. The TAB1-p38α complex aggravates myocardial injury and ... [insight.jci.org]

Introduction to Magnesium Lithospermate B (MLB)

Magnesium lithospermate B (MLB) is a bioactive, water-soluble component extracted from the roots of the traditional Chinese medicine Salvia miltiorrhiza Bunge (Danshen) [1] [2]. It has been investigated for its protective effects in various conditions, including cardiovascular, cerebral, renal, and hepatic diseases [1] [2]. Its mechanism of action is multifaceted, primarily involving antioxidative and anti-inflammatory activities through the modulation of several signaling pathways [2].

The table below summarizes the primary molecular targets and physiological effects of MLB.

| Molecular Target / Pathway | Effect of MLB | Observed Physiological Outcome |

|---|---|---|

| Jak2/Stat3 Signaling | Inhibits phosphorylation (activation) [1] | Reduces pro-inflammatory cytokine production (IL-6, TNF-α, IL-1β); protects against hepatic ischemia/reperfusion injury [1]. |

| NF-κB Signaling | Suppresses activation [2] | Exerts anti-inflammatory effects by reducing pro-inflammatory cytokine production [2]. |

| Renin-Angiotensin System (RAAS) | Reduces ACE activity [2] | Lowers blood pressure; provides protective benefits in hypertension and heart failure [2]. |

| Transforming Growth Factor-Beta (TGF-β) | Inhibits pathway [2] | Reduces renal fibrosis; offers nephroprotective effects in chronic kidney disease [2]. |

| Endothelial Function | Enhances nitric oxide (NO) production [2] | Promotes vasodilation and improves blood flow; maintains vascular health [2]. |

| Free Radicals | Direct scavenging activity [2] | Reduces oxidative stress and protects cellular components from damage [2]. |

Detailed Experimental Protocol for Key Findings

The following section details the methodology from a key study investigating MLB's hepatoprotective effects via the Jak2/Stat3 pathway [1], which can serve as a template for related research.

In Vivo Model of Hepatic Ischemia/Reperfusion Injury (HIRI)

- Animal Model: Male C57BL/6 mice (6-8 weeks old) were used [1].

- Surgical Procedure (HIRI Induction): Mice were anesthetized, and a laparotomy was performed. The portal vein, hepatic artery, and bile duct supplying the median and left lateral lobes of the liver (approximately 70% of the liver) were clamped with an atraumatic vascular clip. This induced 60 minutes of ischemia. The clip was then removed to allow 6 hours of reperfusion. Sham-operated mice underwent laparotomy without vascular clamping [1].

- Drug Treatment: MLB (purity ≥ 99%) was dissolved in sterile physiological saline and administered via intravenous injection at a dose of 30 mg/kg. It was given 24 hours, 12 hours, and 1 hour before the surgical procedure. The Jak2 inhibitor AG490 (12 mg/kg) was used as a positive control [1].

- Sample Collection: After reperfusion, blood was drawn for serum analysis. Liver tissues were collected and divided; some portions were frozen at -80°C for Western blot analysis, while others were fixed in formalin for histopathological (H&E) staining [1].

In Vitro Model of Inflammation

- Cell Line: RAW 264.7 macrophage cells were cultured in DMEM with 10% FBS [1].

- Inflammation Induction and Treatment: Cells were stimulated with 1 µg/ml LPS to induce an inflammatory response. The effect of MLB on this process was then assessed [1].

- Cell Viability Assay: Cell viability after MLB treatment (0.1–500 μg/ml for 24 h) was determined using a Cell Counting Kit-8 (CCK-8) [1].

Key Analytical Methods

- Blood Biochemistry: Serum levels of ALT (alanine aminotransferase), AST (aspartate aminotransferase), and LDH (lactate dehydrogenase) were measured using a standard clinical automatic analyzer to quantify liver injury [1].

- Histopathology: H&E-stained liver sections were evaluated by a blinded pathologist. Liver injury was scored based on Suzuki's criteria, which consider factors like vacuolization, necrosis, and hemorrhage [1].

- Oxidative Stress Markers: Hepatic tissue levels of SOD (superoxide dismutase) activity and MDA (malondialdehyde) content were measured using commercial assay kits to assess antioxidant capacity and lipid peroxidation, respectively [1].

- Western Blotting: Protein levels of p-Jak2, Jak2, p-Stat3, and Stat3 in liver tissues or cells were analyzed by Western blot to quantify pathway activation [1].

- Cytokine Measurement: Serum levels of inflammatory cytokines IL-6, IL-1β, and TNF-α were significantly decreased by MLB pretreatment, as measured by appropriate immunoassays [1].

Visualizing the Core Mechanism of Action

The following diagram illustrates the primary molecular mechanism by which MLB exerts its protective effect against hepatic inflammation, as identified in the research.

> The protective mechanism of this compound (MLB) against liver inflammation and injury. MLB inhibits the activation of the Jak2/Stat3 signaling pathway in immune cells, reducing the release of pro-inflammatory cytokines [1].

Future Research and Multi-Target Drug Design

The study of MLB is a practical example of a multi-target drug discovery approach, which is increasingly important for treating complex diseases [3]. This strategy moves beyond the traditional "one drug, one target" model.

- Polypharmacology: Complex diseases like neurodegeneration, cancer, and inflammatory conditions often involve multiple redundant pathways. Drugs designed to act on several targets simultaneously can be more effective and reduce the likelihood of drug resistance [3].

- FDA Trend Analysis: An analysis of FDA-approved New Molecular Entities (NMEs) from 2015-2017 shows that 21% were multi-target drugs, and when combined with therapeutic combinations, polypharmacological strategies accounted for nearly a third of new approvals [3]. This underscores the growing translational success of this paradigm.

References

Chemical Profile and Pharmacological Overview

Magnesium Lithospermate B (MLB) is a major active, water-soluble component derived from the traditional Chinese herb Salvia miltiorrhiza (also known as Danshen) [1] [2]. It is a polyphenolic acid compound [3]. The provided search results extensively detail MLB's pharmacology but do not describe "Lithospermate B" as a separate, distinct compound in a comparative context. It is presented as the active form under study.

The table below summarizes the key therapeutic effects and associated molecular mechanisms of MLB as reported in the literature:

| Therapeutic Area | Observed Effects of MLB | Key Molecular Mechanisms / Pathways Involved | Experimental Models (Examples) |

|---|---|---|---|

| Metabolic & Insulin Resistance | Improves glucose tolerance; Reduces hepatic gluconeogenesis; Ameliorates insulin resistance [1]. | Activation of PPARβ/δ; Suppression of ER stress (IRE1-JNK) and NLRP3 inflammasome; Inhibition of PEPCK via Akt/FoxO1 signaling [1]. | Aging rats; High-fat diet (HFD)-induced obese mice [1]. |

| Muscle Atrophy (Obesity-related) | Prevents net loss of skeletal muscle mass and fiber size [4] [5]. | Inhibition of MAFbx/MuRF-1; Activation of PI3K-Akt pathway; Inhibition of TNF-α/TNFRI/NF-κB pathway [4]. | HFD-induced obese C57BL/6J mice [4] [5]. |

| Anti-Fibrosis | Attenuates collagen deposition and tissue injury in liver, lung, and kidney [6] [7] [3]. | Inhibition of TGF-β/Smad signaling; Downregulation of TGF-βRI; Suppression of HSC activation (liver); Reduced expression of α-SMA, Col1A1 [6] [3]. | Bleomycin-induced pulmonary fibrosis mice; TAA-induced cirrhotic rats; Human A549 and MRC-5 cell lines [6] [3]. |

| Renal Protection | Improves renal function (reduced Scr, BUN, proteinuria); Reduces fibrosis and inflammation [7]. | Increased renal blood flow (RBF); Reduced renal oxygen consumption (QO2); Attenuation of renal hypoxia (modulation of HIF-1α, VEGF) [7]. | 5/6 nephrectomy (Ablation/Infarction) rat model [7]. |

| Cardiovascular Protection | Improves right ventricular remodeling and function [8]. | Alleviation of inflammation and fibrosis via the p38MAPK pathway [8]. | Pulmonary artery banding (PAB) mouse model [8]. |

| Bone Protection | Protects against LPS-induced bone loss [9]. | Inhibition of osteoclast formation via RANKL/RANK pathway; Suppression of Traf6, Fra-1, c-src [9]. | LPS-treated Sprague-Dawley rats; RAW264.7 cell line [9]. |

Detailed Experimental Protocols

The following methodologies are consolidated from key studies on MLB.

In Vivo Model for Assessing Metabolic and Anti-Atrophy Effects

This protocol is adapted from studies on obesity-induced insulin resistance and muscle atrophy [1] [4] [5].

- Animal Models: C57BL/6J mice or Sprague-Dawley rats.

- Induction of Phenotype:

- Dosing Regimen:

- MLB Administration: MLB (purity ~85%) is typically administered daily via oral gavage [4] [5] or intraperitoneal injection [1]. Common doses range from 100 mg/kg/day for metabolic studies [4] [5] to 200 mg/kg for other indications [9].

- Duration: Treatment often coincides with or follows the induction period (e.g., 8-20 weeks).

- Endpoint Analyses:

- Glucose Metabolism: Fasting blood glucose, insulin levels, oral glucose tolerance test (OGTT), Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) [1] [4].

- Tissue Collection: Liver, skeletal muscle (gastrocnemius, soleus), and serum are collected.

- Molecular Analysis: Western blotting for p-IRS-1, p-Akt, FoxO1, PEPCK, PPARβ/δ, MAFbx, MuRF-1, and inflammatory markers [1] [4].

In Vitro Protocol for Anti-Fibrotic Effects on Lung Cells

This protocol is based on research into MLB's effects on pulmonary fibrosis [6].

- Cell Lines: Human lung fibroblast (MRC-5) and human type II alveolar epithelial (A549) cells.

- Cell Culture and Treatment:

- Cells are maintained in standard culture conditions.

- Fibrosis Induction: Treatment with recombinant TGF-β (e.g., 5 ng/mL) to induce myofibroblast transdifferentiation (MRC-5) or epithelial-mesenchymal transition (A549).

- MLB Co-treatment: Cells are co-treated with varying concentrations of MLB (e.g., 50, 100, 200 µM) or a control compound (e.g., Pirfenidone). A Cell Counting Kit-8 (CCK-8) is used to confirm non-cytotoxicity of MLB doses [6].

- Analyses:

- Gene Expression: Real-time PCR to measure mRNA levels of fibrotic markers (Col1A1, Col3A1, α-SMA, Vimentin, TGF-β).

- Protein Expression: Western blotting and immunofluorescence to assess protein levels of Col1A1, fibronectin, and α-SMA.

- Pathway Analysis: Western blotting to evaluate key pathway proteins, such as components of the TGF-β/Smad cascade [6].

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular mechanisms of MLB action described in the search results.

MLB in Hepatic Insulin Resistance and Metabolism

MLB activates PPARβ/δ to suppress ER stress and inflammasome formation, improving insulin signaling and reducing gluconeogenesis [1].

MLB in Obesity-Induced Skeletal Muscle Atrophy

MLB protects against muscle atrophy by activating PI3K-Akt and inhibiting TNF-α/NF-κB pathways, suppressing the expression of atrophy-related E3 ligases [4] [5].

Conclusion and Research Implications

This compound is a multifaceted natural compound with demonstrated efficacy across a range of disease models in preclinical studies. Its primary mechanisms of action involve the modulation of key signaling pathways related to metabolism, inflammation, and fibrosis, such as PPARβ/δ, PI3K-Akt, NF-κB, TGF-β/Smad, and NLRP3 inflammasome.

A notable research gap exists concerning a direct, comparative analysis between the magnesium-complexed and non-complexed forms of Lithospermate B. Future studies should aim to:

- Isolate and characterize Lithospermate B to study its specific pharmacokinetics, stability, and biological activity.

- Conduct direct comparative assays to determine if the magnesium ion is crucial for bioavailability, target binding, or efficacy.

- Explore the potential of MLB and its derivatives as multi-target therapeutic agents for complex diseases like metabolic syndrome and fibrotic disorders.

References

- 1. Mechanism of Action of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Magnesium Lithospermate - an overview [sciencedirect.com]

- 3. Antifibrotic effects of this compound on ... [nature.com]

- 4. This compound Attenuates High-Fat Diet- ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates High-Fat Diet- ... [mdpi.com]

- 6. Anti-Fibrosis Effects of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound improves renal hemodynamics ... [bmcnephrol.biomedcentral.com]

- 8. This compound improves pulmonary artery ... [sciencedirect.com]

- 9. This compound Protects against ... [frontiersin.org]

Comprehensive Technical Guide: Magnesium Lithospermate B (MLB) and Nrf2 Pathway Activation

Introduction to the Nrf2 Signaling Pathway

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a basic region leucine-zipper (bZIP) transcription factor that serves as a master regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is continuously ubiquitinated and degraded in the cytoplasm through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which acts as a substrate adaptor for the Cullin 3 (Cul3)-dependent E3 ubiquitin ligase complex. This complex facilitates Nrf2 ubiquitination and subsequent proteasomal degradation, maintaining low cellular levels of Nrf2 under non-stressed conditions. The Nrf2 protein contains seven highly conserved functional domains (Neh1-Neh7), with the Neh2 domain serving as the primary binding site for Keap1 through two critical motifs: the ETGE (high-affinity hinge) and DLG (low-affinity latch) motifs. [1] [2]

The activation mechanism of Nrf2 involves conformational changes in Keap1 triggered by oxidative stress or electrophilic compounds. Keap1 contains highly reactive cysteine residues (particularly C151, C273, and C288) that serve as sensors for cellular stress. When these cysteine residues undergo modifications through oxidation, S-sulfenylation, S-nitrosylation, or S-sulfhydration, Keap1 undergoes conformational changes that disrupt its ability to target Nrf2 for degradation. According to the "hinge and latch" model, modification of Keap1 cysteine residues leads to dissociation of the DLG motif while the ETGE motif remains bound, creating a misalignment that prevents Nrf2 ubiquitination. Subsequently, stabilized Nrf2 translocates to the nucleus, forms a heterodimer with small Maf proteins (sMafs), and binds to the antioxidant response element (ARE) in the promoter regions of target genes. This binding initiates transcription of a battery of cytoprotective genes encoding antioxidant enzymes, phase II detoxification enzymes, and proteins involved in cellular stress response. [1] [2]

MLB-Mediated Activation of the Nrf2 Pathway

Magnesium Lithospermate B (MLB) is the most abundant and biologically active hydrosoluble component derived from the traditional Chinese herb Salvia miltiorrhiza Radix. With a molecular structure characterized by multiple phenolic groups, MLB exhibits potent antioxidative and anti-inflammatory properties that contribute to its therapeutic effects across various disease models. MLB has been widely used in traditional medicine for treating cardiovascular diseases, with recent research expanding its potential applications to renal, pulmonary, and neurological disorders. The compound demonstrates favorable pharmacokinetic properties and has shown an excellent safety profile in both preclinical and clinical settings for cardiovascular applications. [3] [4]

The molecular mechanisms through which MLB activates Nrf2 signaling involve multiple pathways:

- PKC-dependent phosphorylation: MLB activates protein kinase C (PKC), which phosphorylates Nrf2 at specific serine residues (particularly Ser-40), facilitating the dissociation of the Nrf2-Keap1 complex and subsequent Nrf2 stabilization. [3]

- PI3K/Akt signaling activation: MLB stimulates the phosphoinositide 3-kinase (PI3K)/Akt pathway, which further enhances Nrf2 activation through complementary phosphorylation events and potentially modulates downstream transcriptional activity. [3]

- Keap1 cysteine modification: While direct evidence for MLB-mediated modification of Keap1 cysteine residues is still emerging, its electrophilic properties suggest potential direct interactions with Keap1 sensor cysteine residues, similar to other phenolic compounds from Salvia miltiorrhiza. [3]

The following diagram illustrates the coordinated signaling pathways through which MLB activates Nrf2 and exerts its cytoprotective effects:

Figure 1: MLB activates Nrf2 through PKC and PI3K/Akt pathways, inducing antioxidant and anti-inflammatory effects with therapeutic applications in various diseases.

Therapeutic Applications and Efficacy Data

Endothelial Protection and Cardiovascular Applications

MLB demonstrates significant protective effects on endothelial function, which represents one of its most well-characterized therapeutic applications. In a study investigating inflammation-induced endothelial dysfunction, pretreatment with MLB (10-100 μM) dose-dependently inhibited lipopolysaccharide (LPS)-induced upregulation of inflammatory cytokines (ICAM1, VCAM1, and TNFα) in human dermal microvascular endothelial cells (HMEC-1). This effect resulted in substantially reduced leukocyte adhesion and attenuation of endothelial hyperpermeability. In an in vivo rat model, pretreatment with MLB (25-100 mg/kg, intraperitoneal) dose-dependently restored LPS-impaired endothelial-dependent vasodilation in the superior mesenteric artery, attenuated leukocyte adhesion in mesenteric venules, and decreased vascular leakage in pulmonary tissue. The study further demonstrated that these protective effects were mediated through MLB's inhibition of NF-κB activation via suppression of IκBα degradation and subsequent phosphorylation of NF-κB p65, with Nrf2 activation playing a central role in this process. [3]

Anti-Fibrotic Effects Across Organ Systems

MLB has demonstrated potent anti-fibrotic properties in multiple organ systems, suggesting its potential as a broad-spectrum anti-fibrotic therapeutic agent:

Pulmonary Fibrosis: In a bleomycin-induced pulmonary fibrosis mouse model, MLB treatment (50 mg/kg for 7 days) significantly attenuated alveolar structure disruption and collagen deposition. MLB treatment reduced hydroxyproline content (a marker of collagen accumulation) in both lung tissue and serum. At the molecular level, MLB downregulated the expression of fibrotic markers including Col 1A1, α-SMA, and Col 3A1, while also suppressing pro-fibrotic cytokines (IL-4, IL-6, IL-13, and TGF-β). The anti-fibrotic mechanism primarily involved decreased expression of TGF-β receptor I (TGF-βRI) and regulation of the downstream TGF-β/Smad signaling pathway. [4]

Renal Fibrosis: In models of ischemic acute kidney injury (AKI) progression to chronic kidney disease (CKD), MLB protected against renal fibrosis through regulation of the KLF5/CDK1/Cyclin B1 pathway, demonstrating its multi-targeted approach to preventing fibrotic progression in renal tissue. [5]

Table 1: Quantitative Efficacy Data of MLB in Preclinical Disease Models

| Disease Model | MLB Dosage | Key Efficacy Parameters | Results | Mechanisms |

|---|

| Endothelial Dysfunction [3] | In vitro: 10-100 μM In vivo: 25-100 mg/kg (ip) | • Leukocyte adhesion • Endothelial permeability • Vasodilation | • Dose-dependent inhibition of LPS-induced inflammation • Restored endothelial-dependent vasodilation • Reduced vascular leakage | • Nrf2 pathway activation • NF-κB inhibition • PKC/PI3K/Akt signaling | | Pulmonary Fibrosis [4] | 50 mg/kg (7 days) | • Hydroxyproline content • Collagen deposition • Fibrotic gene expression | • Reduced hydroxyproline in lung and serum • Attenuated collagen deposition • Downregulated Col1A1, α-SMA, Col3A1 | • TGF-βRI downregulation • Smad pathway inhibition • Reduced TGF-β release | | Hepatic Fibrosis [4] | 50 mg/kg | • Collagen accumulation • Histological fibrosis scoring | • Significant reduction in fibrosis • Improved liver architecture | • TGF-β signaling inhibition • Antioxidant effects |

Comparative Analysis of Nrf2 Activators

The therapeutic landscape of Nrf2 activators includes several promising compounds, each with distinct mechanisms of action and therapeutic profiles:

Sulforaphane: A potent Nrf2 inducer derived from cruciferous vegetables, sulforaphane activates Nrf2 through direct modification of Keap1 cysteine residues. Recent research demonstrates its efficacy in improving cognitive impairment in a rodent model of type 1 diabetes, where sulforaphane (50 mg/kg, i.p.) significantly improved cognitive performance in novel object recognition and spontaneous alternation tasks. These effects were Nrf2-dependent, as they were absent in Nrf2-null mice. [6]

MLB: Compared to other Nrf2 activators, MLB exhibits a unique multi-pathway activation mechanism involving both PKC and PI3K/Akt signaling, in addition to potential direct effects on Keap1. This multi-target approach may contribute to its broad therapeutic profile across cardiovascular, pulmonary, renal, and hepatic systems.

Table 2: Comparison of Nrf2-Activating Compounds

| Compound | Source | Activation Mechanism | Therapeutic Evidence | Research Status |

|---|

| MLB | Salvia miltiorrhiza Radix | • PKC activation • PI3K/Akt signaling • Potential Keap1 modification | • Endothelial protection • Anti-fibrotic effects • Cardiovascular protection | Preclinical and limited clinical data (cardiovascular) | | Sulforaphane [6] | Cruciferous vegetables | • Direct Keap1 cysteine modification | • Neuroprotection in diabetes • Cognitive improvement • Chemoprevention | Extensive preclinical Over 61 clinical trials registered | | Resveratrol [7] | Grapes, berries | • Indirect activation • SIRT1 pathway modulation | • Cardiovascular protection • Potential anti-aging effects | Mixed results in cancer contexts |

Experimental Protocols and Methodologies

In Vitro Assessment of Nrf2 Activation and Endothelial Protection

Cell Culture and Treatment:

- Maintain human dermal microvascular endothelial cells (HMEC-1) in MCDB-131 medium supplemented with 10% FBS, 100 ng/mL human epidermal growth factor, 1.461 g/L L-glutamine, and 1 μg/mL hydrocortisone at 37°C in a humidified 5% CO2 atmosphere. [3]

- Induce endothelial dysfunction by treating HMEC-1 cells with lipopolysaccharide (LPS from E. coli 055:B5) at 1 μg/mL. [3]

- Pretreat cells with MLB at concentrations ranging from 10-100 μM for appropriate pretreatment time (typically 2-24 hours) before LPS challenge. [3]

Gene Expression Analysis:

- Extract total RNA using TRIzol reagent and reverse-transcribe into cDNA. [3]

- Perform quantitative real-time PCR using SYBR Green Supermix on a CFX Real-Time PCR Detection System. [3]

- Assess expression of inflammatory markers (ICAM1, VCAM1, TNFα) and Nrf2 target genes using the following primer pairs:

- ICAM1: 5′-GTG CAA GAA GAT AGC CAA CCA A-3′ (sense), 5′-TGC CAG TTC CAC CCG TTC-3′ (antisense)

- VCAM1: 5′-TAC ATA TCA CCC AAG AAT ACAG-3′ (sense), 5′-TTC CCA ATC AAA TTA ACT CC-3′ (antisense)

- TNFα: 5′-TCA ACC TCC TCT CTG CCA TC-3′ (sense), 5′-CCA AAG TAG ACC TGC CCA GA-3′ (antisense)

- GAPDH: 5′-AAG AAG GTG GTG AAG CAG G-3′ (sense), 5′-AGG TGG AGG AGT GGG TGT CG-3′ (antisense) [3]

- Calculate relative gene expression using the ΔΔCT method with GAPDH as the housekeeping gene. [3]

Protein Analysis by Western Blot:

- Extract total protein from HMEC-1 cells using ice-cold RIPA buffer supplemented with protease inhibitor cocktail. [3]

- Separate protein samples (20 μg/lane) by SDS-PAGE and transfer to PVDF membranes. [3]

- Block membranes with 5% non-fat milk or BSA and incubate with primary antibodies at 4°C overnight. [3]

- Use appropriate HRP-conjugated secondary antibodies and visualize immunolabeled proteins using ECL substrates. [3]

- Key antibodies for pathway analysis: anti-Nrf2, anti-p-Nrf2 (Ser40), anti-IκBα, anti-p65, anti-p-p65 (Ser536), anti-HO1, anti-ICAM1. [3]

Functional Assessments:

- Leukocyte adhesion assay: Measure monocyte adhesion to endothelial monolayers using fluorescently labeled THP-1 cells. [3]

- Endothelial permeability: Assess endothelial barrier function using transwell permeability assays with fluorescent dextran. [3]

In Vivo Models of Disease

Endothelial Dysfunction Model:

- Use SD rats (appropriate weight range) injected with LPS (10 mg/kg, i.p.) to induce endothelial dysfunction. [3]

- Administer MLB (25-100 mg/kg, i.p.) as pretreatment before LPS challenge. [3]

- Assess endothelial-dependent vasodilation in isolated superior mesenteric artery rings using organ chamber experiments. [3]

- Quantify leukocyte adhesion in mesenteric venules by intravital microscopy. [3]

- Evaluate vascular leakage using Evans blue dye extravasation in target tissues (lungs, mesentery). [3]

Pulmonary Fibrosis Model:

- Induce pulmonary fibrosis in C57 mice using bleomycin (BLM) administration. [4]

- Treat with MLB (50 mg/kg) for seven days during or after fibrosis induction. [4]

- Collect lung tissue for histological analysis (H&E and Masson's staining) to assess alveolar structure disruption and collagen deposition. [4]

- Measure hydroxyproline content in lung tissue and serum as a quantitative marker of collagen accumulation. [4]

- Analyze expression of fibrotic markers (Col 1A1, α-SMA, Col 3A1) and pro-fibrotic cytokines (IL-4, IL-6, IL-13, TGF-β) by RT-PCR and Western blot. [4]

Experimental Timeline: The following workflow illustrates a comprehensive approach to evaluating MLB's effects in disease models:

Figure 2: Comprehensive experimental workflow for evaluating MLB effects in vitro and in vivo, from treatment to molecular and functional analysis.

Research Considerations and Future Directions

Context-Dependent Effects of Nrf2 Activation

While MLB-mediated Nrf2 activation demonstrates beneficial effects across multiple disease models, researchers must consider the context-dependent nature of Nrf2 signaling. Recent evidence indicates that persistent Nrf2 activation may produce undesirable effects in certain pathological contexts, particularly in oncology:

- Cancer Prognosis: Analysis of transcriptomic and survival data from 2167 lung cancer patients revealed that high NRF2 signature expression was significantly associated with poorer overall survival (HR = 1.59, p = 1.3E-9), first progression (HR = 1.61, p = 2.6E-5), and post-progression survival (HR = 1.6, p = 0.002). The negative prognostic effect was most pronounced in patients with adenocarcinoma, node-negative disease, and female patients. [7]

- Therapeutic Implications: These findings highlight the dual role of Nrf2 in promoting stress resilience in normal tissues while potentially enabling cancer cell survival and therapy resistance in established malignancies. This represents a particular concern for chronic administration of Nrf2-activating compounds in aging populations or individuals with cancer risk factors. [7]

Translation to Clinical Applications

The transition from preclinical evidence to clinical applications for MLB requires careful consideration of several factors:

- Dosage Optimization: While effective doses in rodent models (25-100 mg/kg) provide starting points for translation, comprehensive pharmacokinetic and pharmacodynamic studies are needed to establish appropriate human dosing regimens. [3] [4]

- Compound Specificity: Although MLB demonstrates a favorable safety profile in cardiovascular applications, its multi-target nature necessitates thorough investigation of potential off-target effects, particularly in chronic administration scenarios. [3] [4]

- Disease Stage Considerations: The therapeutic potential of MLB and other Nrf2 activators may vary significantly depending on disease stage and context, particularly in conditions where Nrf2 may exert opposing effects at different disease phases. [7]

Future research should focus on strategic application of MLB in conditions where its multi-faceted mechanisms—simultaneously targeting oxidative stress, inflammation, and fibrosis—provide maximal therapeutic benefit while minimizing potential risks. Additionally, development of tissue-specific delivery systems or conditionally activated prodrugs may enhance the therapeutic index of MLB and similar Nrf2-activating compounds.

Conclusion

References

- 1. An Overview of the Nrf2/ARE Pathway and Its Role in ... [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of Nrf2 Signaling Pathway and Its Role in ... [mdpi.com]

- 3. This compound protects the endothelium from ... [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Fibrosis Effects of this compound in ... [mdpi.com]

- 5. This compound Protects Against Ischemic AKI ... [sciencedirect.com]

- 6. Activation of the Nrf2 Pathway by Sulforaphane Improves ... [mdpi.com]

- 7. NRF2 pathway activation predicts poor prognosis in lung ... [pubmed.ncbi.nlm.nih.gov]

Magnesium lithospermate B binding affinity PPARβ/δ

Molecular Binding and Activation of PPARβ/δ

Experimental data confirm that MLB activates PPARβ/δ through direct binding. The table below summarizes the key experimental findings:

| Experimental Method | Key Findings | Biological Model |

|---|---|---|

| Western Blot Analysis | Increased nuclear protein levels of PPARβ/δ [1]. | Livers of aged rats and high-fat diet (HFD)-fed mice [1]. |

| Protein-Ligand Docking Simulation | Binding affinity (predicted): -9.62 kcal/mol; binds the same pocket as the known agonist GW501516 (affinity: -9.70 kcal/mol) [1]. | In silico analysis [1]. |

The following diagram illustrates the core mechanism by which MLB activates PPARβ/δ and initiates its downstream transcriptional activity.

Downstream Signaling Pathways and Metabolic Effects

Activation of PPARβ/δ by MLB triggers a cascade of events that improve insulin sensitivity. The primary pathways and effects are summarized in the table below.

| Pathway/Process | Effect of MLB | Outcome |

|---|---|---|

| Insulin Signaling | Increased p-IRS-1 (Tyr632) and p-Akt (Ser473); decreased p-IRS-1 (Ser307) [1]. | Improved insulin sensitivity [1]. |

| Gluconeogenesis | Reduced protein levels of PEPCK (a key enzyme) via Akt/FoxO1 signaling [1]. | Decreased hepatic glucose production [1]. |

| ER Stress | Suppressed activation of IRE1 and JNK sensors [1]. | Reduced inhibition of insulin signaling [1]. |

| Inflammasome Formation | Suppressed NLRP3 inflammasome activation and related signaling (e.g., IL-1β) [1]. | Attenuated inflammation-driven insulin resistance [1]. |

The diagram below integrates these pathways to show how MLB ameliorates insulin resistance.

Key Experimental Protocols

1. Animal Models and Dosing

- Models: Aged rats and young mice with High-Fat Diet (HFD)-induced obesity [1].

- MLB Administration: The supplement was given to the animals for a duration of 20 to 24 days. The studies noted that this treatment did not lead to significant changes in body weight [1].

2. Protein-Ligand Docking Simulation

- Software: The Autodock 4.2 program was used [1].

- Procedure: The 3D structure of MLB was docked into the ligand-binding pocket of the PPARβ/δ crystal structure. The binding pose and predicted binding energy were compared with a reference agonist (GW501516) [1].

3. Biochemical and Molecular Analyses

- Western Blotting: Used to analyze protein levels and phosphorylation states in liver homogenates (e.g., PPARβ/δ, IRS-1, Akt, FoxO1, PEPCK, ER stress markers, NLRP3) [1].

- Glucose Tolerance Test (GTT): Conducted on HFD-fed mice; MLB treatment fully reversed HFD-induced glucose intolerance [1].

- Serum Measurements: Fasting glucose and insulin levels were measured, with MLB treatment showing a reversal of the elevated levels found in aged and obese models [1].

Broader Context and Significance

- Source and Other Functions: MLB is a major active component of the traditional Chinese herb Salvia miltiorrhiza and is also marketed in China for treating angina [1] [2]. Beyond its action on PPARβ/δ, it has documented antioxidant, neuroprotective, anti-diabetic, and renal protective effects [3] [2] [4].

- Nuclear Receptors as Drug Targets: The findings on MLB align with the high pharmaceutical relevance of the nuclear receptor superfamily, to which PPARs belong. It is estimated that 15-20% of all pharmacological drugs target nuclear receptors [5].

The integrated data from computational, molecular, and animal studies provide a compelling case for MLB as a promising therapeutic candidate for metabolic disorders linked to aging and obesity, functioning through a well-defined PPARβ/δ-mediated mechanism.

References

- 1. Mechanism of Action of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. improves the gut microbiome and bile... This compound [nature.com]

- 3. Mechanism of Action of Magnesium against Aging... Lithospermate B [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanism of Action of Magnesium against... Lithospermate B [semanticscholar.org]

- 5. Nuclear receptors in health and disease: signaling ... [nature.com]

Mechanism of Action: How MLB Targets TGF-β Signaling

MLB, a primary active component of the traditional herb Salvia miltiorrhiza, exerts its anti-fibrotic effects primarily by inhibiting the canonical TGF-β/Smad pathway [1].

The diagram below illustrates how MLB intervenes in this signaling cascade.

MLB inhibits TGF-β signaling by downregulating the TGF-β receptor I (TβRI), thereby reducing Smad activation and subsequent pro-fibrotic gene expression.

This core mechanism is supported by the following experimental observations:

- Downregulation of TGF-βRI: MLB treatment reduces the protein expression of TGF-β receptor I (TβRI), the initial and critical step in signal transduction [1].

- Reduction of Smad Phosphorylation: By targeting TβRI, MLB decreases the subsequent phosphorylation and activation of receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3 [1].

- Inhibition of Profibrotic Gene Expression: The downstream effect is the suppression of genes responsible for fibrosis, including those encoding for α-Smooth Muscle Actin (α-SMA) and Collagen types I and III (Col1A1, Col3A1) [1].

Experimental Data Summary

Extensive in vitro and in vivo studies validate the anti-fibrotic efficacy of MLB.

Table 1: Summary of Key Experimental Findings on MLB

| Model System | Treatment | Key Outcomes & Metrics | Proposed Mechanism |

|---|

| In Vivo: BLM-induced Pulmonary Fibrosis (C57 mice) [1] | MLB (50 mg/kg, 7 days) | Disrupted alveolar structure Collagen deposition (Hydroxyproline content) mRNA of Col1A1, α-SMA, Col3A1 Pro-fibrotic cytokines (IL-4, IL-6, IL-13, TGF-β) | Inhibition of TGF-βRI/Smad signaling in lung tissue. | | In Vitro: Human Lung Fibroblasts (MRC-5 cells) [1] | TGF-β1 + MLB (0-200 μM) | Myofibroblast transdifferentiation mRNA of α-SMA and Col1A1 No cytotoxicity (CCK-8 assay) | Attenuation of TGF-β-induced Smad pathway activation. | | In Vitro: Human Alveolar Epithelial Cells (A549 cells) [1] | TGF-β1 + MLB (0-200 μM) | Collagen production (Col1A1, Col3A1) TGF-β release No reversal of E-Cadherin downregulation | Inhibition of collagen synthesis and TGF-β release, independent of full EMT reversal. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the cited studies.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

- Animal Model: C57BL/6 mice.

- Disease Induction: A single dose of bleomycin (BLM) is administered via intratracheal instillation to induce pulmonary fibrosis [1].

- Treatment Protocol:

- Compound: Magnesium Lithospermate B (MLB).

- Dosage: 50 mg/kg.

- Administration: Intraperitoneal injection.

- Duration: Daily administration for 7 days after BLM instillation [1].

- Endpoint Analysis:

In Vitro Model: TGF-β-Induced Fibrosis in Cell Lines

- Cell Lines:

- MRC-5: Human lung fibroblast cell line (for myofibroblast transdifferentiation studies).

- A549: Human type II alveolar epithelial cell line (for EMT and collagen production studies) [1].

- Cell Culture and Treatment:

- Cells are stimulated with TGF-β1 (e.g., 2-10 ng/mL) to induce a profibrotic response.

- For intervention, cells are co-treated with TGF-β1 and various concentrations of MLB (e.g., 50, 100, 200 μM) or a control drug like Pirfenidone.

- Cytotoxicity is assessed using a Cell Counting Kit-8 (CCK-8) assay [1].

- Analysis Methods:

- qRT-PCR: To evaluate transcript levels of α-SMA, Col1A1, Col3A1, Vimentin (Vim), Cadherin-1 (CDH-1), and TGF-β itself [1].

- Western Blot: To confirm changes in protein levels of Col1A1, Fibronectin, α-SMA, and E-Cadherin [1].

- Immunofluorescence: To visualize and localize proteins like Col1A1 and Fibronectin within cells [1].

- ELISA: To measure the concentration of TGF-β released into the cell culture supernatant [1].

Research Implications and Future Directions

The evidence positions MLB as a promising candidate for anti-fibrotic drug development. Its ability to target a central pathway in fibrosis while showing no cytotoxicity in the studied models is a significant advantage [1]. Future research should focus on:

- Exploring Synergies: Investigating MLB in combination with other anti-fibrotic agents (e.g., Pirfenidone) or immune modulators for enhanced efficacy [2] [3].

- Broadening Disease Models: Evaluating the efficacy of MLB in models of other TGF-β-driven diseases, such as renal and liver fibrosis [3].

- Detailed Kinetics: Further elucidating the exact molecular interaction between MLB and the TGF-β receptor complex.

References

MLB Inhibition of JAK2-STAT3 Signaling: Mechanisms & Evidence

MLB, a primary water-soluble component of the traditional Chinese herb Salvia miltiorrhiza (Danshen), exerts its effects through multiple molecular mechanisms. The table below summarizes the key evidence for JAK2-STAT3 pathway inhibition by MLB.

| Disease Model | Key Findings on JAK2/STAT3 | Downstream Effects & Other Pathways | Citation |

|---|---|---|---|

| Hepatic Ischemia/Reperfusion Injury | Reduced phosphorylation of JAK2 and STAT3; effect comparable to JAK2 inhibitor AG490. | Decreased serum IL-6, IL-1β, TNF-α; reduced liver cell damage and improved liver function. | [1] |

| Colorectal Cancer (CRC) | Inhibited JAK2-STAT3 activation; anti-proliferative/anti-metastatic effects reversed by IL-6 (JAK2-STAT3 activator). | Suppressed cancer cell proliferation, migration, and invasion; inhibited tumor growth in xenograft models. | [2] |

| Aging/Obesity-related Insulin Resistance | Increased nuclear PPARβ/δ protein levels; in silico binding affinity similar to PPARβ/δ ligand GW501516. | Improved glucose tolerance; suppressed ER stress and inflammasome-related signaling; enhanced insulin signaling. | [3] |

| Pulmonary Fibrosis | Not identified as a primary mechanism in this model. | Inhibited TGF-βRI/Smad signaling, reducing collagen deposition and myofibroblast transdifferentiation. | [4] |

The core mechanism of JAK2-STAT3 signaling inhibition by MLB can be visualized in the following pathway diagram.

This diagram illustrates the standard JAK2-STAT3 activation pathway and the points where MLB exerts its inhibitory effects, primarily by reducing the phosphorylation (activation) of both JAK2 and STAT3 proteins [1] [2].

Summary of Quantitative Experimental Data

The efficacy of MLB is demonstrated by quantitative data from various experimental models. The table below consolidates key quantitative findings from in vitro and in vivo studies.

| Experimental Model | MLB Dosage / Concentration | Key Quantitative Outcomes | Citation |

|---|---|---|---|

| Hepatic I/R (Mice) | 30 mg/kg (i.v.) | ↓ Serum ALT/AST (liver injury markers); ↓ p-Jak2/Jak2 and p-Stat3/Stat3 ratio. | [1] |

| RAW264.7 Cells (in vitro) | 1-100 µM | Suppressed LPS-induced IL-6 and TNF-α secretion; inhibited Jak2/Stat3 phosphorylation. | [1] |

| Colorectal Cancer Cells (in vitro) | 25-100 µM | Dose-dependent ↓ cell viability (IC₅₀ ~50 µM in HCT116); ↓ migration & invasion. | [2] |

| CRC Xenograft (Mice) | 50 mg/kg (i.v.) | Significant inhibition of tumor growth. | [2] |

| Aging Rats / Obese Mice | 20-40 mg/kg | ↓ Fasting blood glucose & insulin; improved glucose tolerance; ↑ p-Akt/Akt ratio. | [3] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments cited above.

In Vitro Protocol: JAK2/STAT3 Inhibition in Macrophages

This protocol is adapted from studies using RAW264.7 macrophage cells [1].

- Cell Line & Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

- Cell Viability Assay (CCK-8): Prior to experimentation, cells are seeded in 96-well plates. After adherence, they are treated with a range of MLB concentrations (e.g., 0-200 µM) for 24 hours. Cell viability is then assessed using a Cell Counting Kit-8 (CCK-8) to determine non-cytotoxic concentrations for subsequent experiments.

- Inflammatory Stimulation & MLB Treatment: Cells are pre-treated with non-cytotoxic concentrations of MLB (e.g., 1-100 µM) for a specified period (e.g., 1-2 hours) before being stimulated with 1 µg/ml Lipopolysaccharide (LPS) to induce inflammation and activate the JAK2/STAT3 pathway.

- Western Blot Analysis:

- Protein Extraction: Total protein is extracted from cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

- Gel Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

- Antibody Incubation: Membranes are probed with primary antibodies against p-Jak2 (Tyr1007/1008), total Jak2, p-Stat3 (Tyr705), and total Stat3.

- Detection: Protein bands are visualized using HRP-conjugated secondary antibodies and chemiluminescence. Band intensity is quantified to calculate the p-Jak2/Jak2 and p-Stat3/Stat3 ratios, demonstrating the inhibitory effect of MLB.

- ELISA for Cytokines: Cell culture supernatants are collected. The secretion of inflammatory cytokines IL-6 and TNF-α is quantified using specific ELISA kits according to the manufacturers' instructions.

In Vivo Protocol: Hepatic Ischemia/Reperfusion (I/R) Injury Model

This protocol describes the assessment of MLB in a mouse model of hepatic I/R injury [1].

- Animals: Male C57BL/6 mice (6-8 weeks old).

- MLB Administration: MLB (purity ≥99%) is dissolved in sterile saline and administered intravenously at a dose of 30 mg/kg body weight. A common pre-conditioning regimen involves administration at 24 hours, 12 hours, and 1 hour before the surgical procedure.

- Hepatic I/R Surgery:

- Mice are anesthetized, and a midline laparotomy is performed.

- The portal triad (hepatic artery, portal vein, and bile duct) supplying the median and left lateral lobes (approximately 70% of the liver) is occluded with an atraumatic vascular clip for 60 minutes to induce ischemia.

- The clip is then removed to initiate reperfusion for 6 hours.

- Sham-operated mice undergo laparotomy without vascular occlusion.

- Sample Collection & Analysis:

- Blood and Tissue Harvest: After reperfusion, blood is drawn via cardiac puncture, and liver tissues are collected.

- Serum Biochemistry: Serum levels of ALT and AST (markers of hepatocellular injury) are measured using a standard clinical automated analyzer.

- Histopathology: Liver tissues are fixed, embedded, sectioned, and stained with Hematoxylin and Eosin (H&E). Injury is scored by a pathologist blinded to the groups, using a standardized system (e.g., Suzuki's score).

- Molecular Analysis: Liver homogenates are analyzed by Western blotting (as described in the in vitro protocol) to assess the phosphorylation levels of JAK2 and STAT3.

Discussion for Research and Drug Development

The accumulated evidence positions MLB as a compelling multi-target candidate for therapeutic development.

- Multi-Indication Potential: The inhibition of the JAK2-STAT3 pathway by MLB is effective in pathologies driven by acute inflammation (e.g., hepatic I/R) [1], hyperproliferation (e.g., colorectal cancer) [2], and metabolic dysfunction [3]. This suggests its potential applicability in a wide spectrum of diseases.

- Synergistic Mechanisms: MLB's benefits may extend beyond JAK2-STAT3 inhibition. Its activation of PPARβ/δ can suppress ER stress and inflammasome formation, addressing key contributors to insulin resistance [3]. Furthermore, its activity against the TGF-β/Smad pathway in fibrotic models [4] highlights its ability to modulate complementary disease-driving pathways.

- Considerations for Development: While preclinical data is robust, advancing MLB towards clinical use requires further investigation into its pharmacokinetics, optimal dosing regimens, and formulation. Its natural product origin and established use in traditional medicine may provide a favorable starting point for safety profiling.

References

Ion Channel Regulation Mechanisms: A Technical Guide

Ion channels are fundamental gatekeepers in cellular physiology, and their precise regulation is critical for maintaining homeostasis. Dysregulation leads to channelopathies, making these proteins prime therapeutic targets [1] [2]. This guide details the primary mechanisms controlling ion channel activity, supported by recent structural and computational insights.

Core Regulatory Mechanisms

The following table summarizes the key intrinsic and extrinsic mechanisms that regulate ion channel function.

| Mechanism Type | Regulatory Trigger | Molecular Effector | Example Channel(s) | Primary Physiological Role |

|---|---|---|---|---|

| Intrinsic Gating | Change in membrane potential | Voltage-sensing domain (e.g., S4 segment) [3] | Voltage-gated Na+, K+, Ca2+ channels [3] | Action potential initiation and propagation [1] |

| Ligand binding (external) | Extracellular ligand-binding domain [3] | Nicotinic acetylcholine, GABA, Glutamate receptors [3] | Fast synaptic transmission [3] | |

| "Ball-and-Chain" Inactivation | Intracellular peptide plug [4] [5] | BK potassium channels [4], MthK [5] | Rapid termination of ion flow even with sustained activation [4] | |

| Extrinsic Modulation | Intracellular second messengers | Ca²⁺, Na⁺, cAMP, cGMP, PIP₂ [1] | BK channels (Ca²⁺) [4], GIRK channels (PIP₂) [6] | Coupling channel activity to intracellular signaling cascades [1] [6] |

| G-protein coupled receptors | Gβγ subunits [1] | GIRK (IKAch) [1], Voltage-gated Ca²⁺ channels [1] | Slow neuromodulation; heart rate control (vagal tone) [1] | |

| Redox signaling | Reactive oxygen/nitrogen species [6] | TRP channels, Nav channels in neurodegeneration [6] | Linking cellular metabolic state to excitability; often pathological [6] | |

| Protein-protein interactions | Auxiliary subunits, scaffold proteins [6] | Nav1.5–KIR2.1 complex [6] | Forming signaling complexes; regulating trafficking and localization [6] |

Quantitative Data in Ion Channel Research

Quantitative analysis is indispensable for understanding channel properties like permeation, selectivity, and gating. The table below outlines key parameters and the computational methods used to study them.

| Research Focus | Key Quantitative Parameter | Typical Values/Measures | Primary Computational/Experimental Methods |

|---|---|---|---|

| Permeation & Conductance | Ion conduction rate [7] | 10⁷ - 10⁸ ions/s (e.g., KcsA channel) [7] | Molecular Dynamics (MD) simulations; electrophysiology (patch-clamp) [7] |

| Selectivity | Permeability ratio (P_K/P_Na) [7] | ~150:1 for KcsA [7] | Molecular Dynamics (MD), Poisson-Boltzmann calculations; crystallography [7] |

| Gating Kinetics | Open probability ((P_o)) [3] | Time-dependent; described by (dP_o/dt = α(1-P_o) - βP_o) [3] | Markov-style modeling; electrophysiology with optimized voltage protocols [8] |

| Drug Binding | Association/dissociation rates ((k_{on}), (k_{off})) [8] | Compound-specific; determines trapping vs. non-trapping mechanism [8] | Markov model fitting to voltage-clamp data; Optimal Experimental Design (OED) [8] |

Experimental Protocols for Ion Channel Research

Cutting-edge research relies on sophisticated methodologies to capture the structure and dynamic function of ion channels.

Structural Elucidation of Gating Mechanisms

Objective: Visualize the atomic-scale structure of ion channels in different gating states (e.g., open, closed, inactivated). Workflow:

- Sample Preparation: Stabilize the target ion channel in a membrane-like environment (e.g., lipid nanodiscs). For fragile mammalian channels like BK, this may require finding conditions to stabilize inherently flexible structures [4].

- Cryo-Electron Microscopy (cryo-EM):

- Data Processing & Modeling:

- Use computational software to classify 2D particle images and reconstruct a high-resolution 3D density map.

- Build and refine an atomic model into the density map. For highly flexible regions like the "ball-and-chain" in BK channels, computational modeling and MD simulations are often essential to resolve the precise binding conformation [4].

This integrated structural biology workflow is summarized below.

Integrated workflow from sample preparation to atomic model in ion channel structural biology.

Optimized Electrophysiology for Drug-Binding Mechanism

Objective: Distinguish between different pharmacological models (e.g., state-dependent binding, trapping vs. non-trapping) for a drug compound. Workflow:

- Voltage-Clamp Electrophysiology:

- Record control ionic currents ((I_{Kr}) for hERG) from a cell line under a simple protocol (e.g., modified Milnes protocol) [8].

- Apply the drug compound at multiple concentrations and record the resulting currents.

- Optimal Experimental Design (OED):

- Use computational models to generate an optimized voltage protocol ((V(t))) that maximizes the difference in current responses between candidate drug-binding models [8].

- Collect a new dataset using this optimized protocol.

- Model Selection & Validation:

- Fit a set of candidate Markov models (e.g., 15+ models with different state dependencies and trapping mechanisms) to the combined dataset [8].

- Use statistical criteria (e.g., AIC, BIC) to select the model that best explains the data and identifies the compound's binding mechanism.

The logic of this model-driven approach is illustrated below.

Model-driven workflow for determining specific drug-binding mechanisms to ion channels like hERG.

Therapeutic Implications and Future Directions

Understanding these regulatory mechanisms provides a direct path to structure-based drug discovery [6]. For example, directly targeting the "ball-and-chain" structure could allow for highly specific therapeutic modulation of potassium channels, potentially minimizing off-target effects that occur from blocking the conserved central pore [4] [5]. The growing ability to engineer ion channels and design biomimetic nanopores also opens avenues in nanotechnology, with applications from DNA sequencing to selective filtration [7].

References

- 1. Signaling by Ion Channels: Pathways, Dynamics and ... [pmc.ncbi.nlm.nih.gov]

- 2. Ion channel signaling in health and disease [international.univ-tours.fr]

- 3. in Cellular Neuroscience Ion Channels [numberanalytics.com]

- 4. 'Ball and chain' mechanism inactivates key mammalian ion ... channel [phys.org]

- 5. Ball-and-chain inactivation of ion visualized... | ScienceDaily channels [sciencedaily.com]

- 6. Frontiers | Editorial: Molecular Mechanisms of Ion Activation... Channel [frontiersin.org]

- 7. Computational methods and theory for ion channel research [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing experimental designs for model selection of ion ... [pmc.ncbi.nlm.nih.gov]

Magnesium Lithospermate B (MLB) as an NLRP3 Inflammasome Inhibitor: Mechanistic Insights and Technical Guide

Introduction to Magnesium Lithospermate B (MLB)

This compound (MLB) is a primary hydrophilic component and biologically active compound derived from the water-soluble fraction of Salvia miltiorrhiza (Danshen), a traditional Chinese medicinal herb with a history of use spanning over 2,000 years. MLB represents a caffeic acid tetramer complexed with magnesium ions, forming a salt structure where magnesium coordinates with the oxygen atoms of the carboxyl groups from the four caffeic acid fragments. This unique chemical configuration contributes to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antidiabetic, and cardiovascular protective effects. Recent research has illuminated MLB's significant potential as a therapeutic agent for inflammatory diseases through its targeted inhibition of the NLRP3 inflammasome pathway, positioning it as a promising candidate for the treatment of conditions ranging from inflammatory bowel disease to metabolic syndrome. [1] [2]

The relevance of MLB to contemporary drug discovery efforts stems from the growing recognition that chronic inflammation mediated by pattern recognition receptors like NLRP3 contributes fundamentally to the pathogenesis of numerous age-related and metabolic diseases. As a naturally derived compound with demonstrated efficacy in multiple disease models and a favorable safety profile in animal studies, MLB offers an attractive template for developing novel anti-inflammatory therapeutics. This technical guide comprehensively examines the mechanistic basis for MLB's inhibition of NLRP3 inflammasome activation, summarizes key experimental findings across disease models, details methodological approaches for studying its effects, and discusses potential therapeutic applications for research and drug development professionals. [3] [2]

The NLRP3 Inflammasome: Structure, Activation, and Role in Disease

Molecular Composition and Assembly

The NLRP3 inflammasome represents a critical component of the innate immune system, functioning as a multiprotein complex that orchestrates inflammatory responses to diverse pathogenic insults and cellular damage. This complex consists of three core components: (1) NLRP3 - a cytosolic pattern recognition receptor containing an N-terminal pyrin domain (PYD), a central NACHT domain with ATPase activity that facilitates oligomerization, and a C-terminal leucine-rich repeat (LRR) domain; (2) ASC (Apoptosis-associated Speck-like protein containing a CARD) - an adaptor protein featuring both PYD and CARD (Caspase Activation and Recruitment Domain) domains that serves as a molecular bridge; and (3) Procaspase-1 - the effector zymogen that undergoes activation within the complex. [4] [5]

The assembly and activation of the NLRP3 inflammasome occurs through a meticulously regulated two-signal process:

Priming (Signal 1): Initiated by recognition of Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) through pattern recognition receptors like Toll-like receptors (TLRs) or cytokine receptors. This signal induces NF-κB-dependent transcription of NLRP3, pro-IL-1β, and pro-IL-18, while also preparing NLRP3 for activation through post-translational modifications. [4] [5]

Activation (Signal 2): Triggered by diverse stimuli including extracellular ATP, crystalline substances, reactive oxygen species (ROS), or microbial toxins. These stimuli induce cellular stress events such as potassium (K+) efflux, calcium (Ca2+) mobilization, mitochondrial dysfunction, and lysosomal damage, ultimately leading to NLRP3 oligomerization. The crucial regulator NEK7 binds to NLRP3 during this phase, facilitating inflammasome assembly. [4] [6] [5]

Upon activation, NLRP3 oligomerizes and recruits ASC through homotypic PYD-PYD interactions, leading to the formation of large ASC specks. These specks then recruit procaspase-1 via CARD-CARD interactions, promoting its auto-proteolytic activation into caspase-1. The mature caspase-1 subsequently processes pro-IL-1β and pro-IL-18 into their active forms and cleaves gasdermin D to induce pyroptosis, an inflammatory form of cell death. [4] [5]

Figure 1: NLRP3 Inflammasome Activation Pathway and MLB Inhibition Points. MLB suppresses multiple stages of NLRP3 inflammasome assembly and activation, as indicated by the dashed inhibitory arrows. [7] [4] [5]

Pathophysiological Significance

The NLRP3 inflammasome occupies a central position in the pathogenesis of numerous inflammatory diseases, making it an attractive therapeutic target. Aberrant NLRP3 activation has been implicated in:

- Autoinflammatory diseases (e.g., Muckle-Wells syndrome, familial cold autoinflammatory syndrome) driven by gain-of-function mutations in NLRP3

- Metabolic disorders including type 2 diabetes, obesity, and non-alcoholic fatty liver disease

- Gastrointestinal inflammatory conditions such as ulcerative colitis and Crohn's disease

- Neurodegenerative diseases including Alzheimer's disease and Parkinson's disease

- Cardiovascular diseases such as atherosclerosis and hypertension [4] [5]

The NLRP3 inflammasome serves as a molecular platform that integrates multiple danger signals into caspase-1-mediated inflammation, making its targeted inhibition a promising strategy for controlling diverse chronic inflammatory conditions without causing broad immunosuppression. [4] [5]

MLB and NLRP3 Inflammasome Inhibition: Mechanistic Evidence

Direct Evidence from Ulcerative Colitis Models

The most direct evidence for MLB's inhibition of the NLRP3 inflammasome comes from studies investigating dextran sodium sulfate (DSS)-induced ulcerative colitis in mouse models. In these experiments, both acute and chronic colitis were induced in BALB/C male mice through oral administration of 5% DSS, with MLB administered via subcutaneous injection at 240 mg/kg body weight. The treatment resulted in significant improvements in clinical symptoms including reduction of gross bleeding and diarrhea, alongside histological evidence of colonic mucosal protection. [7] [8]

At the molecular level, MLB treatment produced marked downregulation of key inflammasome components in colonic tissues. Western blot analyses demonstrated that MLB significantly decreased the expression of NLRP3, ASC, and caspase-1 in both acute and chronic colitis models. Additionally, MLB treatment reduced levels of the pro-inflammatory cytokine TNF-α, which is known to promote NLRP3 transcription through NF-κB activation. These findings provide direct evidence that MLB exerts its therapeutic effects in inflammatory bowel disease at least partially through inhibition of the NLRP3/ASC/Caspase-1 pathway. [7] [8]

Modulation of Upstream Signaling Events

Beyond direct effects on inflammasome components, MLB influences several upstream signaling pathways that regulate NLRP3 activation:

PPARβ/δ Activation: Protein-ligand docking simulations reveal that MLB binds to the same pocket as the known PPARβ/δ ligand GW501516, with a comparable predicted binding energy (-9.62 kcal/mol vs -9.70 kcal/mol). Through this mechanism, MLB activates PPARβ/δ signaling, which subsequently suppresses endoplasmic reticulum (ER) stress and inflammasome formation in the liver, thereby improving insulin sensitivity in aging and obese animal models. [2]

ER Stress Suppression: MLB supplementation ameliorates aging- and obesity-induced ER stress by reducing the protein levels of key ER stress markers including p-IRE1, p-JNK, and CHOP. Since ER stress represents a potent activator of NLRP3 inflammasome formation, this mechanism contributes significantly to MLB's anti-inflammatory effects. [2]